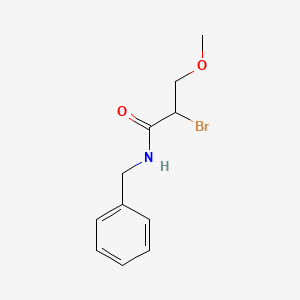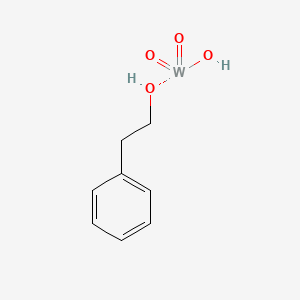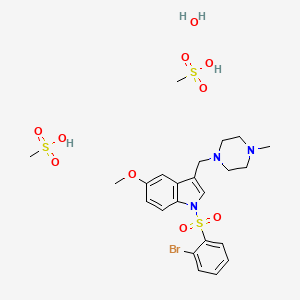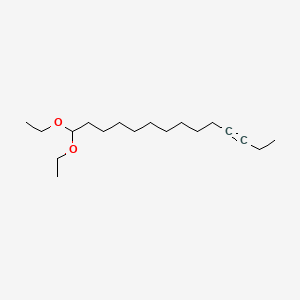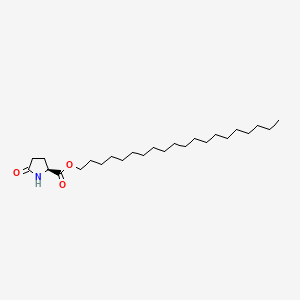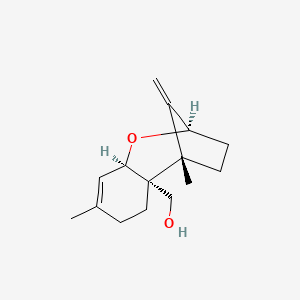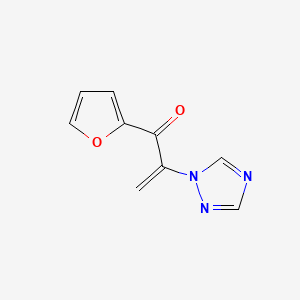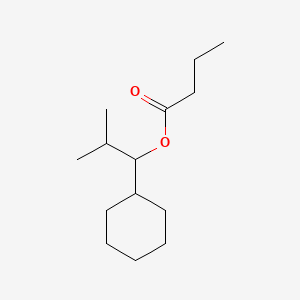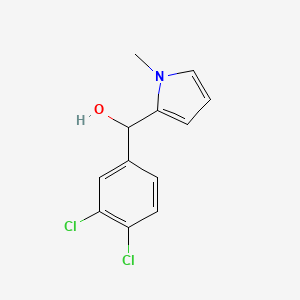![molecular formula C14H14N4O4S B12652919 [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea CAS No. 64859-61-6](/img/structure/B12652919.png)
[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea: is an organic compound with the molecular formula C14H14N4O4S It is characterized by the presence of a urea group attached to a sulfonylphenyl and carbamoylamino phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea typically involves the reaction of 4-aminobenzenesulfonamide with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the carbamoylamino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance the thermal and mechanical properties of materials.
Biology:
Enzyme Inhibition: [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Binding: The compound can interact with proteins, affecting their structure and function, which is useful in biochemical research.
Medicine:
Pharmaceuticals: Due to its enzyme inhibition properties, the compound is being explored for the development of therapeutic agents for various diseases.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Manufacturing: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect. The molecular pathways involved may include signal transduction, protein synthesis, or metabolic regulation.
Comparación Con Compuestos Similares
- [4-[4-(Phenylcarbamoylamino)phenyl]sulfonylphenyl]urea
- [4-[4-(Hexanoylamino)phenyl]sulfonylphenyl]urea
- [4-[4-(Benzenesulfonyl)phenyl]sulfonylphenyl]urea
Comparison:
- Structural Differences: While these compounds share a similar core structure, the substituents on the phenyl rings differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups affects the reactivity of these compounds in various chemical reactions.
- Applications: Each compound may have unique applications based on its specific properties. For example, [4-[4-(Phenylcarbamoylamino)phenyl]sulfonylphenyl]urea may be more effective as an enzyme inhibitor, while [4-[4-(Hexanoylamino)phenyl]sulfonylphenyl]urea could be better suited for material science applications.
Propiedades
Número CAS |
64859-61-6 |
|---|---|
Fórmula molecular |
C14H14N4O4S |
Peso molecular |
334.35 g/mol |
Nombre IUPAC |
[4-[4-(carbamoylamino)phenyl]sulfonylphenyl]urea |
InChI |
InChI=1S/C14H14N4O4S/c15-13(19)17-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(16)20/h1-8H,(H3,15,17,19)(H3,16,18,20) |
Clave InChI |
CJEDTTHKYZVUFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


